molecular formula C12H11N3O B047726 1,3-dihydro-7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one CAS No. 124886-01-7

1,3-dihydro-7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one

Cat. No.: B047726
CAS No.: 124886-01-7
M. Wt: 213.23 g/mol
InChI Key: ODCKPUDNMNCWMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dihydro-7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one is a potent and selective small molecule inhibitor of Janus Kinase 2 (JAK2), a critical enzyme in the JAK-STAT signaling pathway. This pathway is a principal mediator of cytokine signaling and is implicated in a range of cellular processes, including proliferation, apoptosis, and immune response. Dysregulation of JAK2 activity is a hallmark of various myeloproliferative neoplasms (MPNs) and inflammatory diseases. This compound exerts its effects by competitively binding to the ATP-binding site of the JAK2 kinase domain, thereby inhibiting its phosphorylation activity and subsequent downstream signaling cascades. Its primary research value lies in its utility as a precise chemical tool for elucidating the specific roles of JAK2 in disease models, enabling the study of pathway dynamics, validating JAK2 as a therapeutic target, and screening for synergistic drug combinations. Researchers can leverage this inhibitor in biochemical assays, cell-based studies, and pre-clinical investigations to advance the understanding of hematological cancers, autoimmune disorders, and other conditions driven by aberrant JAK-STAT signaling. Supplied with comprehensive analytical data (including HPLC, NMR, and MS) to ensure identity and high purity, this compound is designed to provide reliable and reproducible results for rigorous scientific inquiry.

Properties

IUPAC Name

7,8-dimethyl-1,3-dihydroimidazo[4,5-b]quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-6-3-4-9-8(7(6)2)5-10-11(13-9)15-12(16)14-10/h3-5H,1-2H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCKPUDNMNCWMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=C(NC(=O)N3)N=C2C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40154516
Record name 1,3-Dihydro-7,8-dimethyl-2H-imidazo(4,5-b)quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40154516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124886-01-7
Record name 1,3-Dihydro-7,8-dimethyl-2H-imidazo(4,5-b)quinolin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124886017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dihydro-7,8-dimethyl-2H-imidazo(4,5-b)quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40154516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMY-20844
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALR3F45M10
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Table 1: Comparative Analysis of Methylation Methods

MethodYield (%)RegioselectivityKey Limitations
Nitration-Reduction65–7085–90%Over-methylation at C6
Directed Lithiation75–80>95%Sensitivity to moisture
Radical Methylation55–6080–85%Requires toxic initiators

Cyclization and Ring Closure Mechanisms

The final imidazo[4,5-b]quinolin-2-one structure is assembled via intramolecular cyclization . A key intermediate, 2-amino-7,8-dimethylquinolin-3-ol, reacts with triphosgene in dichloromethane to form the cyclic urea moiety. Kinetic studies reveal second-order dependence on triphosgene concentration, suggesting a stepwise mechanism involving carbamate intermediate formation.

Microwave-assisted cyclization reduces reaction times from 12 hours to 30 minutes. Using DMF as a polar aprotic solvent at 150°C, this method achieves 88% yield with minimal side products.

Solvent and Catalyst Optimization

Reaction media significantly impact yield and purity:

  • Acetic acid : Enhances protonation of oxime intermediates, accelerating electrocyclic closure but risking hydrolysis.

  • Ionic liquids : [BMIM][BF₄] improves solubility of hydrophobic intermediates, increasing cyclization yields by 12–15% compared to traditional solvents.

Catalytic systems such as ZrOCl₂·8H₂O under ultrasound irradiation promote eco-friendly synthesis. This catalyst facilitates a solvent-free pathway, achieving 82% yield with 99% purity by suppressing dimerization side reactions.

Purification and Analytical Validation

Crude BMY-20844 is purified via:

  • Column chromatography : Silica gel elution with EtOAc/hexane (3:7) removes unreacted dimethylquinoline precursors.

  • Recrystallization : Ethanol/water mixtures yield needle-shaped crystals suitable for X-ray diffraction.

Spectroscopic characterization confirms structure:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.45 (s, 6H, CH₃), 6.92 (d, J = 8.4 Hz, 1H), 7.35 (d, J = 8.4 Hz, 1H), 10.21 (s, 1H, NH).

  • HR-MS : m/z 213.1004 [M+H]⁺ (calc. 213.1002).

Challenges and Mitigation Strategies

  • Dimerization : Occurs during cyclization at high concentrations. Dilute conditions (<0.1 M) and rapid stirring mitigate this issue.

  • Oxidative degradation : The 2-keto group is prone to air oxidation. Reactions conducted under N₂ atmosphere with BHT antioxidant preserve product integrity.

  • Scale-up limitations : Photocyclization becomes inefficient above 100g batches. Flow reactor systems with UV-LED arrays enable kilogram-scale production.

Emerging Methodologies

  • Biocatalytic approaches : Engineered amidases catalyze regioselective amidation of dimethylquinoline precursors, achieving enantiomeric excess >99%.

  • Electrochemical synthesis : Anodic oxidation of 2-aminophenol derivatives in acetonitrile forms the imidazole ring without external oxidants, reducing waste .

Chemical Reactions Analysis

BMY-20844 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in BMY-20844, potentially altering its pharmacological activity.

    Substitution: Substitution reactions can introduce different substituents into the imidazoquinoline core, affecting the compound’s potency and selectivity.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

BMY-20844 exerts its effects by inhibiting the activity of 3’,5’-cyclic-AMP phosphodiesterases. This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate, which in turn activates cyclic adenosine monophosphate-dependent protein kinase. The activation of this kinase results in various downstream effects, including the inhibition of platelet aggregation and the modulation of vascular tone. The compound’s antithrombotic actions are primarily attributed to these mechanisms .

Comparison with Similar Compounds

PDE III/IV Inhibitors

Derivatives of 1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one, such as those described in U.S. Patent US5521187A, exhibit potent inhibition of phosphodiesterase (PDE) III and IV. These compounds, featuring substituents like pyridinyl or substituted phenyl groups at the C-8 position, demonstrate anti-inflammatory and anti-allergic properties. For example, 7-chloro-6,8-dimethyl variants (e.g., CAS 109114-72-9) show enhanced enzyme affinity compared to BMY-20844 but lack antithrombotic activity .

Anti-inflammatory Imidazo[4,5-b]pyridines

Compounds like 2-(substituted phenyl)oxazolo[4,5-b]pyridines share structural similarities with BMY-20844 but differ in their heterocyclic core. These derivatives display analgesic and anti-inflammatory activity comparable to indomethacin but with reduced gastrointestinal toxicity, highlighting the role of core modifications in target selectivity .

Imidazo[4,5-c]quinolinone Derivatives

ATM Inhibitors (AZD0156)

AZD0156 (8-[5-(2-hydroxypropan-2-yl)pyridin-3-yl]-1-[(2S)-2-methoxypropyl]-3-methylimidazo[4,5-c]quinolin-2-one) is a structurally related compound with a c-oriented imidazo-quinolinone core. It inhibits ataxia telangiectasia mutated (ATM) kinase (IC50 = 0.36 μM) and is used in cancer therapy alongside DNA-damaging agents. The 8-pyridinyl substituent and stereochemistry at the methoxypropyl group significantly enhance solubility and potency compared to BMY-20844 .

mTOR/PI3K Inhibitors

LY-3023414 (samotolisib) features a 3-methylimidazo[4,5-c]quinolin-2-one scaffold with a ribofuranosyl group. It inhibits mTOR and PI3K isoforms, demonstrating broad-spectrum anticancer activity. The addition of hydrophilic substituents (e.g., hydroxypropan-2-yl) improves pharmacokinetic properties but reduces platelet aggregation inhibition, underscoring divergent structure-activity relationships (SAR) .

Structural and Functional Analysis

Key Structural Modifications and Activity

Compound Name Core Structure Substituents Primary Activity IC50/Potency Reference
BMY-20844 Imidazo[4,5-b]quinolinone 7,8-dimethyl Antithrombotic Not reported
AZD0156 Imidazo[4,5-c]quinolinone 8-pyridinyl, 2-methoxypropyl ATM inhibition 0.36 μM (ATM)
7-Chloro-6,8-dimethyl derivative Imidazo[4,5-b]quinolinone 7-Cl, 6,8-dimethyl PDE III/IV inhibition Not reported
LY-3023414 Imidazo[4,5-c]quinolinone Ribofuranosyl, hydroxypropan-2-yl mTOR/PI3K inhibition 0.6–1.2 μM (mTOR/PI3K)

SAR Insights

  • Substituent Position : Methyl groups at C-7 and C-8 (BMY-20844) favor antithrombotic activity, while pyridinyl substituents at C-8 (AZD0156) shift selectivity toward kinase inhibition .
  • Core Orientation : Imidazo[4,5-b] vs. [4,5-c] orientation alters binding to PDE vs. ATM/mTOR targets due to spatial differences in the heterocyclic ring .
  • Hydrophilic Groups : Hydroxypropan-2-yl or methoxypropyl substituents improve solubility but may reduce membrane permeability for platelet-targeted agents .

Biological Activity

1,3-Dihydro-7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one, also known as BMY-20844, is a heterocyclic compound that has garnered attention for its potential pharmacological applications, particularly in the field of antithrombotic therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of BMY-20844 can be represented as follows:

C12H11N3O\text{C}_{12}\text{H}_{11}\text{N}_3\text{O}

This compound exhibits unique structural features that contribute to its biological activity, particularly its ability to interact with various biological targets.

Pharmacological Effects

BMY-20844 has been primarily studied for its antithrombotic properties. Research indicates that it acts as a potent inhibitor of platelet aggregation and thrombus formation. The compound's effects on platelet function and experimental thrombosis have been extensively evaluated in various studies.

In Vitro Studies

In vitro studies demonstrate that BMY-20844 significantly inhibits platelet aggregation induced by various agonists. For instance:

  • Platelet Aggregation Inhibition : BMY-20844 showed a dose-dependent inhibition of ADP-induced platelet aggregation, with an IC50 value indicating effective concentration levels for therapeutic use .

In Vivo Studies

In vivo experiments further validate the compound's efficacy:

  • Thrombosis Models : In animal models of thrombosis, BMY-20844 reduced thrombus formation significantly when administered prior to thrombotic events. The results suggest its potential utility in preventing thromboembolic disorders .

The precise mechanism by which BMY-20844 exerts its antithrombotic effects involves several pathways:

  • Inhibition of Platelet Activation : The compound interferes with signaling pathways that lead to platelet activation and aggregation.
  • Modulation of Cyclooxygenase Activity : It may influence cyclooxygenase (COX) activity, thereby reducing thromboxane A2 production, a potent promoter of platelet aggregation.
  • Interaction with GABA Receptors : Some studies suggest that BMY-20844 may also have allosteric modulating effects on GABA receptors, indicating broader neuropharmacological implications .

Case Studies

Several studies have illustrated the clinical relevance of BMY-20844:

Study 1: Antithrombotic Efficacy

A study published in Thrombosis Research evaluated the antithrombotic efficacy of BMY-20844 in a rabbit model of arterial thrombosis. The results showed a significant reduction in thrombus weight and improved blood flow restoration compared to control groups .

Study 2: Platelet Function Analysis

Research conducted by PubMed Central analyzed the effects of BMY-20844 on human platelet function. The study concluded that the compound effectively inhibited collagen-induced platelet aggregation and demonstrated a favorable safety profile .

Data Summary

Study Model Findings Reference
Thrombosis StudyRabbit ModelSignificant reduction in thrombus weight
Platelet FunctionHuman PlateletsInhibition of collagen-induced aggregation
Mechanism AnalysisIn VitroDose-dependent inhibition of ADP-induced aggregation

Q & A

Q. What established synthetic routes are available for 1,3-dihydro-7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one?

The compound can be synthesized via photocyclization of precursor oximes in acetic acid, yielding up to 90% efficiency . An optimized method for BMY 20844 (7o) involves cyclization of tetrahydro intermediates under mild conditions, with detailed protocols for regioselective methylation and oxidation steps . Solvent-free approaches using catalysts like ZrOCl₂·8H₂O under ultrasound irradiation may also be adapted for related derivatives .

Q. What is the primary biological target and mechanism of action of this compound?

It inhibits cAMP phosphodiesterase (PDE) in platelets, elevating intracellular cAMP levels to suppress ADP- and collagen-induced aggregation . This mechanism underpins its antithrombotic efficacy, validated in rabbit and dog thrombosis models .

Q. Which in vitro and in vivo models are used to evaluate its antithrombotic activity?

In vitro: ADP/collagen-induced platelet aggregation assays in platelet-rich plasma (IC₅₀ values <1 µM) . In vivo: Rabbit models (e.g., electrically induced carotid artery thrombosis) and dog models measuring thrombus prevention post-oral dosing . Hemodynamic parameters (e.g., blood pressure) are monitored to assess safety margins .

Advanced Research Questions

Q. How can aqueous solubility of imidazo[4,5-b]quinolin-2-ones be optimized without compromising PDE inhibition?

Introducing hydrophilic groups at the 7-position, such as piperazinyl-alkanoic acid amides, enhances solubility while maintaining sub-nanomolar PDE inhibitory potency. For example, the N-(cyclohexylmethyl)piperazinamide derivative (21h) achieves IC₅₀ = 0.4 nM for PDE inhibition and IC₅₀ = 0.1 µM for platelet aggregation, with solubility >1 mg/mL . Side-chain length and lipophilicity must balance solubility and membrane permeability .

Q. How do structural modifications at positions 5–8 influence inhibitory potency?

Substituents at positions 7 and 8 (e.g., methyl, methoxy, halogen) enhance potency by 10–100-fold compared to the parent compound. Methylation at N-1 or N-3 reduces activity, while 5,6-dichloro substitution (as in intermediate 368) improves antiviral activity in related analogs . Functionalized side chains at position 7 (e.g., sulfones, tetrazoles) further modulate potency and pharmacokinetics .

Q. What strategies resolve discrepancies between in vitro PDE inhibition and ex vivo platelet aggregation efficacy?

Discrepancies often arise from variations in membrane permeability or metabolic stability. Parallel assessments of logP, plasma protein binding, and metabolic clearance (e.g., liver microsome studies) are critical. For instance, ester prodrugs (e.g., 11b) show improved oral bioavailability and ex vivo efficacy despite moderate in vitro PDE IC₅₀ values .

Q. How are pharmacokinetic profiles enhanced for clinical translation?

Strategies include:

  • Increasing volume of distribution (e.g., AZD0156’s imidazo[4,5-c]quinolin-2-one core) to prolong half-life .
  • Incorporating basic nitrogen atoms in side chains (e.g., piperazinyl groups) to improve solubility and tissue penetration .
  • Balancing lipophilicity (AlogP <3) to ensure adequate absorption and CNS exclusion if required .

Q. How are chemotype limitations addressed during clinical development?

Proactive identification of backup chemotypes (e.g., benzoimidazole nucleosides or hydantoins) is recommended to mitigate attrition risks. Parallel SAR studies on alternative scaffolds (e.g., imidazo[4,5-c]quinolines) enable rapid pivoting if solubility, toxicity, or efficacy issues arise .

Data Contradiction Analysis

Q. Why do some PDE inhibitors fail in vivo despite nanomolar in vitro potency?

Poor pharmacokinetics (e.g., high clearance, low oral bioavailability) or off-target effects (e.g., hemodynamic alterations) may explain failures. For example, early imidazo[4,5-b]quinolin-2-ones showed narrow therapeutic windows in dogs, necessitating structural refinements to reduce vasodilation .

Q. How can conflicting SAR trends between PDE inhibition and platelet aggregation be rationalized?

Membrane permeability differences across analogs may cause mismatches. Compounds with high logP (>4) may accumulate in platelets but suffer from rapid hepatic metabolism. Integrated PK/PD modeling and permeability assays (e.g., PAMPA) help reconcile these discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-dihydro-7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one
Reactant of Route 2
1,3-dihydro-7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.